Cas no 2172108-07-3 (2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclopropyl}acetic acid)

2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclopropyl}acetic acid 化学的及び物理的性質
名前と識別子
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- 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclopropyl}acetic acid
- EN300-1522691
- 2172108-07-3
- 2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclopropyl}acetic acid
-
- インチ: 1S/C25H26N2O6/c28-21(29)13-24(9-10-24)26-22(30)25(11-12-32-15-25)27-23(31)33-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,26,30)(H,27,31)(H,28,29)
- InChIKey: AGEFBDZSGXYDBS-UHFFFAOYSA-N
- SMILES: O1CCC(C1)(C(NC1(CC(=O)O)CC1)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- 精确分子量: 450.17908655g/mol
- 同位素质量: 450.17908655g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 33
- 回転可能化学結合数: 8
- 複雑さ: 761
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 114Ų
2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclopropyl}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1522691-0.05g |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclopropyl}acetic acid |
2172108-07-3 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1522691-0.25g |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclopropyl}acetic acid |
2172108-07-3 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1522691-0.5g |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclopropyl}acetic acid |
2172108-07-3 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1522691-2500mg |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclopropyl}acetic acid |
2172108-07-3 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1522691-500mg |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclopropyl}acetic acid |
2172108-07-3 | 500mg |
$3233.0 | 2023-09-26 | ||
Enamine | EN300-1522691-0.1g |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclopropyl}acetic acid |
2172108-07-3 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1522691-2.5g |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclopropyl}acetic acid |
2172108-07-3 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1522691-10000mg |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclopropyl}acetic acid |
2172108-07-3 | 10000mg |
$14487.0 | 2023-09-26 | ||
Enamine | EN300-1522691-50mg |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclopropyl}acetic acid |
2172108-07-3 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1522691-250mg |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclopropyl}acetic acid |
2172108-07-3 | 250mg |
$3099.0 | 2023-09-26 |
2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclopropyl}acetic acid 関連文献
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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5. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclopropyl}acetic acidに関する追加情報
2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclopropyl}acetic acid
The compound 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclopropyl}acetic acid (CAS No. 2172108-07-3) is a highly specialized organic molecule with significant applications in the fields of pharmaceuticals, materials science, and biotechnology. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a cyclopropane ring, and an oxolane (tetrahydrofuran) moiety. These structural features make it a versatile building block for advanced chemical synthesis and functional materials.
Recent studies have highlighted the importance of Fmoc groups in protecting amino functionalities during peptide synthesis. The Fmoc group is widely used in solid-phase peptide synthesis due to its excellent stability under basic conditions and ease of removal under acidic conditions. In this compound, the Fmoc group is attached to an oxolane ring, which further enhances its utility in constructing complex molecular architectures. The presence of the cyclopropane ring introduces unique strain and reactivity, making this compound a valuable substrate for exploring novel chemical transformations.
One of the most intriguing aspects of this compound is its potential in drug discovery. Researchers have demonstrated that molecules incorporating cyclopropane rings can exhibit potent biological activities, including anti-cancer and anti-inflammatory properties. The integration of the Fmoc group with the cyclopropane ring in this compound provides a platform for designing bioactive molecules with improved pharmacokinetic profiles. Recent advancements in medicinal chemistry have emphasized the importance of such strained ring systems in enhancing drug efficacy and selectivity.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. The oxolane moiety contributes to the molecule's flexibility and solubility, making it an ideal candidate for polymer synthesis and self-assembling materials. Recent studies have explored the use of similar compounds as precursors for high-performance polymers with tailored mechanical and electronic properties.
The synthesis of 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclopropyl}acetic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the Fmoc group through nucleophilic acyl substitution and the construction of the cyclopropane ring via [2+1] cycloaddition reactions. These steps require precise control over reaction conditions to ensure high yields and product purity.
Looking ahead, this compound represents a valuable tool for advancing chemical research across multiple disciplines. Its unique combination of functional groups positions it as a potential candidate for developing next-generation therapeutics, advanced materials, and innovative chemical processes. As research continues to uncover new applications for strained ring systems and protected amino groups, this compound will undoubtedly play a pivotal role in shaping future discoveries.
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